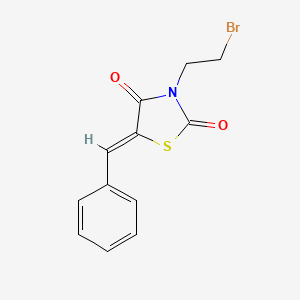

(Z)-5-benzylidene-3-(2-bromoethyl)thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-5-benzylidene-3-(2-bromoethyl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C12H10BrNO2S and its molecular weight is 312.18. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of (Z)-5-benzylidene-3-(2-bromoethyl)thiazolidine-2,4-dione are enzymes such as protein tyrosine phosphatase 1B (PTP1B) and aldose reductase . These enzymes play a crucial role in insulin and leptin signaling pathways, and their inhibition can be beneficial in the treatment of type 2 diabetes .

Mode of Action

This compound interacts with its targets by binding to the active site of the enzymes, inhibiting their activity . This interaction results in enhanced insulin sensitivity and increased glucose tolerance .

Biochemical Pathways

The compound affects the insulin and leptin signaling pathways. By inhibiting PTP1B, this compound enhances the insulin signaling pathway, leading to increased glucose uptake and utilization . Additionally, it inhibits aldose reductase, an enzyme involved in the polyol pathway, which plays a role in diabetic complications .

Pharmacokinetics

Similar thiazolidine-2,4-dione derivatives have shown significant lowering of blood glucose level , suggesting good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include enhanced insulin sensitivity, increased glucose tolerance, and potential resistance to diet-induced obesity . In addition, it has shown cytotoxic and genotoxic activity against certain cancer cells .

Biochemische Analyse

Biochemical Properties

(Z)-5-benzylidene-3-(2-bromoethyl)thiazolidine-2,4-dione plays a significant role in biochemical reactions, particularly as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin and leptin signaling pathways, making it a target for the treatment of type 2 diabetes and obesity . . This interaction leads to significant inhibition of PTP1B activity, thereby modulating insulin and leptin signaling.

Cellular Effects

This compound has been shown to exert various effects on different cell types and cellular processes. In cancer cell lines, the compound exhibits selective cytotoxicity, particularly against lung carcinoma cells (NCI-H292), with an IC50 value of 1.26 μg/mL after 72 hours of incubation . The compound induces apoptosis in these cells, as evidenced by externalization of phosphatidylserine, mitochondrial depolarization, DNA fragmentation, and morphological alterations . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting PTP1B, thereby enhancing insulin sensitivity and glucose tolerance .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly PTP1B. The compound binds to the catalytic loop and secondary aryl phosphate binding site of PTP1B, leading to enzyme inhibition . This inhibition results in the modulation of insulin and leptin signaling pathways, which are crucial for glucose homeostasis and energy balance . Additionally, the compound’s interaction with other biomolecules, such as DNA, contributes to its cytotoxic and genotoxic effects in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and retains its cytotoxic activity against lung carcinoma cells (NCI-H292) over a 72-hour incubation period . Long-term effects include sustained inhibition of PTP1B activity, leading to enhanced insulin sensitivity and glucose tolerance in in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PTP1B, resulting in improved insulin sensitivity and glucose tolerance . At higher doses, potential toxic or adverse effects may be observed, including cytotoxicity and genotoxicity . Threshold effects and the compound’s therapeutic window need to be carefully evaluated to determine the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose homeostasis and energy balance. The compound interacts with enzymes such as PTP1B, modulating insulin and leptin signaling pathways . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s therapeutic effects in the treatment of type 2 diabetes and obesity

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components . Understanding the transport mechanisms and distribution patterns is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications These localization patterns influence the compound’s interactions with biomolecules and its overall therapeutic effects

Eigenschaften

IUPAC Name |

(5Z)-5-benzylidene-3-(2-bromoethyl)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c13-6-7-14-11(15)10(17-12(14)16)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2/b10-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSATZYKCREYLY-NTMALXAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate](/img/structure/B2610597.png)

![N'-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide](/img/structure/B2610599.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2610602.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2610606.png)

![1-bromo-3-(4-methylbenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B2610607.png)

![2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2610608.png)

![(2E)-3-(furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2610611.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2610612.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2610614.png)

![N-[3-(1-methyl-1H-1,3-benzodiazol-2-yl)propyl]butanamide](/img/structure/B2610615.png)

![1-phenyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B2610617.png)